TLR7 agonist 3

Vue d'ensemble

Description

L'agoniste du TLR7 3 est une petite molécule synthétique qui active le récepteur 7 de type Toll (TLR7), une protéine impliquée dans la réponse immunitaire innée. Le TLR7 est principalement exprimé dans les cellules immunitaires telles que les cellules dendritiques et les macrophages. L'activation du TLR7 par des agonistes comme l'agoniste du TLR7 3 conduit à la production de cytokines et de chimiokines, qui jouent un rôle crucial dans l'immunité antivirale et antitumorale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'agoniste du TLR7 3 implique plusieurs étapes, notamment l'introduction d'une fraction triazolyle lors de la substitution alkyle au carbone imidazoleméthyne. Cela est réalisé en utilisant la chimie click triazolyle. Les conditions réactionnelles impliquent généralement l'utilisation de chloroforme, de dichlorométhane et de tétrahydrofurane, qui sont séchés et fraîchement distillés avant utilisation .

Méthodes de production industrielle : La production industrielle de l'agoniste du TLR7 3 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'agoniste du TLR7 3 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium aluminium.

Substitution : Les réactifs courants comprennent les halogénures d'alkyle et les nucléophiles.

Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

L'agoniste du TLR7 3 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'activation du TLR7 et ses voies de signalisation en aval.

Biologie : Utilisé pour étudier le rôle du TLR7 dans l'activation des cellules immunitaires et la production de cytokines.

Médecine : Exploré comme adjuvant potentiel dans les vaccins pour améliorer les réponses immunitaires contre les infections virales et le cancer.

Industrie : Utilisé dans le développement de nouveaux agents immunothérapeutiques et d'adjuvants pour les vaccins

5. Mécanisme d'action

L'agoniste du TLR7 3 exerce ses effets en se liant au TLR7, qui est situé dans les endosomes intracellulaires des cellules immunitaires. Cette liaison déclenche une cascade de signalisation qui conduit à l'activation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et à la production d'interférons de type I et de cytokines pro-inflammatoires. Ces molécules jouent un rôle crucial dans l'immunité antivirale et antitumorale .

Composés similaires :

Imiquimod : Un autre agoniste du TLR7 utilisé dans le traitement des affections cutanées telles que les verrues génitales et le carcinome basocellulaire.

Resiquimod : Un agoniste double du TLR7/8 utilisé dans la recherche et les essais cliniques pour ses propriétés immunomodulatrices.

SM360320 : Un agoniste du TLR7 de type purine avec des effets immunostimulants similaires.

Unicité de l'agoniste du TLR7 3 : L'agoniste du TLR7 3 est unique dans ses modifications structurelles spécifiques, qui améliorent son affinité de liaison et sa sélectivité pour le TLR7. Ces modifications entraînent une activation plus puissante de la réponse immunitaire par rapport aux autres composés similaires .

Applications De Recherche Scientifique

The compound TLR7 agonists have diverse applications, primarily centered on their ability to stimulate the immune system. Toll-like receptor 7 (TLR7) agonists are being evaluated clinically as new therapies for solid tumors . TLR7 agonists augment immune activity and have potential for the treatment of chronic hepatitis B virus (HBV) infection .

Scientific Research Applications

Cancer Immunotherapy: TMDU researchers have explored the use of TLR7 agonists in cancer immunotherapy . Systemic administration of low-dose resiquimod is useful as a companion drug with PD-1/PD-L1 blockade therapy . This combination may have great potential to eradicate tumors, especially in immunosuppressive tumors with abundant regulatory T cell infiltration .

- Resiquimod: In a melanoma mouse model, tumor volume was reduced by resiquimod (TLR7 agonist), and the effect was enhanced when combined with a PD-L1 blocker .

- MBS8: MBS8 (TLR7/8 agonist) demonstrated anti-cancer activity, leading to the elimination of tumors in syngeneic mouse models .

- Guretolimod (DSP-0509): This TLR7 agonist, under evaluation in a clinical study (NCT03416335), showed significant tumor reduction in mice . The adaptive immune response was initiated, as evidenced by the generation of tumor-specific CD8+ T cells .

Treatment of Chronic Hepatitis B Virus (HBV) Infection: TLR7 agonists have the potential for the treatment of chronic HBV infection . RO7020531, an oral prodrug of a TLR7 agonist, is in clinical development as part of a curative regimen against chronic hepatitis B .

- RO7020531: A study assessed the safety and tolerability of RO7020531 (also called RG7854), a prodrug of the TLR7 agonist RO7011785, in healthy volunteers and patients with chronic HBV infection . All tested doses of RO7020531 were safe and had acceptable tolerability in healthy volunteers and patients .

Autoimmune Diseases: Aberrant activation of TLR7 has been implicated in several autoimmune diseases .

- Cpd-7: Researchers have developed potent TLR7-specific antagonists via the modification of TLR7 agonists . Oral administration of Cpd-7 can protect lupus-prone mice against deadly autoimmunity . Treatment with Cpd-7 resulted in a significant decrease in proteinuria in a dose-dependent manner compared to vehicle control and prevented death in all mice that received either dose .

Adjuvant for Vaccines: TLR7 agonists are used as adjuvants to enhance the immune response to vaccines .

- TLR7-Nanoparticle Adjuvant: A polymeric Toll-like receptor 7 agonist nanoparticle (TLR7-NP) adjuvant enhances lymph node targeting and leads to persistent activation of immune cells . Compared to TLR7–alum, TLR7-NP showed a 5.5- to 27.8-fold increase in the cellular uptake in the vast majority of APCs in dLNs, including B cells, DCs, macrophages, and Ly6C .

Clinical Trials

Mécanisme D'action

TLR7 agonist 3 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and pro-inflammatory cytokines. These molecules play a crucial role in antiviral and antitumor immunity .

Comparaison Avec Des Composés Similaires

Imiquimod: Another TLR7 agonist used in the treatment of skin conditions such as genital warts and basal cell carcinoma.

Resiquimod: A dual TLR7/8 agonist used in research and clinical trials for its immunomodulatory properties.

SM360320: A purine-like TLR7 agonist with similar immunostimulatory effects.

Uniqueness of TLR7 Agonist 3: this compound is unique in its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent activation of the immune response compared to other similar compounds .

Activité Biologique

Toll-like receptors (TLRs) are pivotal components of the innate immune system, playing a crucial role in recognizing pathogens and initiating immune responses. Among them, TLR7 is particularly important for detecting single-stranded RNA viruses and is a target for therapeutic agents designed to enhance immune responses. This article focuses on the biological activity of TLR7 agonist 3, examining its mechanisms, effects on various cell types, and potential therapeutic applications.

TLR7 agonists, including this compound, activate signaling pathways that lead to the production of pro-inflammatory cytokines. Upon binding to TLR7, these agonists induce the recruitment of MyD88, which subsequently activates downstream signaling cascades involving NF-κB and IRF7. This results in the expression of type I interferons (IFN-α) and other cytokines such as TNF-α and IL-12, which are critical for antiviral immunity and the activation of adaptive immune responses .

Cytokine Production

This compound has been shown to significantly enhance the production of key cytokines in various immune cell types:

- Plasmacytoid Dendritic Cells (pDCs) : These cells are primarily responsible for producing IFN-α upon TLR7 activation. Studies indicate that this compound effectively stimulates pDCs to secrete high levels of IFN-α, contributing to antiviral responses .

- Monocytes and Myeloid Dendritic Cells (mDCs) : While pDCs predominantly produce IFN-α, mDCs respond by producing IL-12 and TNF-α when stimulated with TLR7 agonists. This differential response underscores the importance of TLR7 in shaping the immune landscape during infections .

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been observed that TLR7 activation can enhance the efficacy of chemotherapy by augmenting tumor immunogenicity. In murine models, treatment with TLR7 agonists led to reduced tumor growth rates and increased survival times . The mechanism involves not only direct effects on tumor cells but also the modulation of the tumor microenvironment through enhanced immune cell infiltration.

Case Studies

- Melanoma Treatment : In a study involving melanoma-bearing mice, administration of this compound resulted in significant tumor regression. The mechanism was linked to enhanced autophagy and apoptosis in tumor cells, highlighting its role as a potential radiosensitizer in combination therapies .

- Chronic Viral Infections : Clinical trials have explored the use of TLR7 agonists in treating chronic hepatitis B virus (HBV) infections. Results indicated that patients receiving TLR7 agonist therapy exhibited increased viral clearance rates and improved liver function tests compared to placebo groups .

Data Table: Cytokine Production Induced by this compound

| Cell Type | Cytokine Produced | Response Level |

|---|---|---|

| Plasmacytoid DCs | IFN-α | High |

| Myeloid DCs | IL-12 | Moderate |

| Monocytes | TNF-α | Moderate |

| B cells | IgG | Variable |

Propriétés

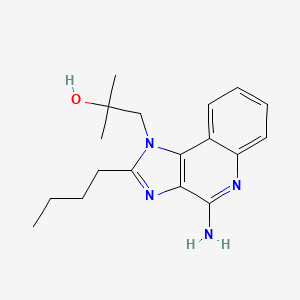

IUPAC Name |

1-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-4-5-10-14-21-15-16(22(14)11-18(2,3)23)12-8-6-7-9-13(12)20-17(15)19/h6-9,23H,4-5,10-11H2,1-3H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITVQUOQRHRGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.